molecular formula C15H14O6 B1311191 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone CAS No. 219861-73-1

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Cat. No.: B1311191
CAS No.: 219861-73-1
M. Wt: 290.27 g/mol
InChI Key: IYKKVJSOAPKTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone is a natural product found in Garcinia subelliptica with data available.

Scientific Research Applications

Antioxidant Properties

Benzophenone derivatives exhibit significant antioxidant activities. For instance, compounds like 4,3′,4′-trihydroxy-2,6-dimethoxybenzophenone isolated from Garcinia livingstonei have demonstrated this antioxidant property, highlighting the potential use of similar structures in protecting against oxidative stress (Muriithi, Bojase-Moleta, & Majinda, 2016). Additionally, the novel ruthenium(III) complexes with hydroxybenzophenones, including derivatives like 2,2′-dihydroxy-4,4′-dimethoxybenzophenone, have been characterized and studied for their leishmanicidal activity, although their complexes showed no activity, the ligands significantly inhibited the proliferation of promastigote forms, confirming their potential as bioactive agents (Dias et al., 2021).

Chemical Synthesis and Material Science

Derivatives of benzophenone like 2,2′-dihydroxy-4,4′-dimethoxybenzophenone have been central in chemical synthesis and material science research. For instance, benzophenone was used as a precursor for synthesizing macrocyclic compounds, indicating its utility in constructing complex organic structures, which could have implications in material science (Kuś & Jones, 2000).

Molecular Interaction Studies

The interaction of benzophenone derivatives with other molecules has been a subject of research. For example, studies on the hydrogen abstraction by the excited triplet states of benzophenone derivatives from various donors in different media provide insights into the photochemical processes and molecular interactions involved, which can be crucial for understanding the behavior of these molecules under different conditions (Jornet, Tormos, & Miranda, 2011).

Properties

IUPAC Name

(2,3-dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKVJSOAPKTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434277
Record name 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219861-73-1
Record name 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.